
3-Methoxy-1H-indazol-6-amine
Descripción general
Descripción
3-Methoxy-1H-indazol-6-amine is a chemical compound with the CAS Number: 1056619-82-9 . It has a molecular weight of 163.18 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 1H-indazoles, which includes this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name of this compound is the same as its common name . The InChI code of the compound is 1S/C8H9N3O/c1-12-8-6-3-2-5 (9)4-7 (6)10-11-8/h2-4H,9H2,1H3, (H,10,11) .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed reaction was used to form an N–N bond in DMSO under O2 atmosphere . This reaction was part of a strategy to synthesize a wide variety of 1H-indazoles .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.18 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
One significant application of compounds related to 3-Methoxy-1H-indazol-6-amine is in antimicrobial and antioxidant activities. For example, certain methoxy substituted bis-triazole derivatives, which share a similar structural motif with this compound, have been synthesized and tested for antimicrobial activity using the agar diffusion technique. These compounds demonstrated effective antielastase and antiurease activities, indicating their potential in antimicrobial applications (Sokmen et al., 2013).
Synthesis and Catalysis
This compound derivatives are also integral in synthetic chemistry. For instance, they have been used in the synthesis of 1H-Indazoles through processes involving rhodium and copper catalyzed C-H activation and C-N/N-N coupling. Such reactions are valuable for constructing complex organic molecules with high efficiency and functional group tolerance (Wang & Li, 2016).
Anticancer Research
Another application is in anticancer research. Indazole derivatives, including this compound, have shown promise in this area. For instance, certain 6-aminoindazole derivatives have demonstrated significant antiproliferative activity in various human cancer cell lines, indicating their potential as anticancer agents (Hoang et al., 2022).
Anti-Tubercular Agents
Derivatives of this compound have also been explored as potential anti-tubercular agents. Studies have shown that certain substituted indazole derivatives exhibit significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Maurya et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Methoxy-1H-indazol-6-amine, an indazole derivative, has been found to interact with multiple targets. Indazole derivatives have been reported to bind with high affinity to multiple receptors . They have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and their inhibition can lead to the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been reported to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and cancer progression, suggesting that this compound may exert its effects through these pathways.
Pharmacokinetics
The compound’s molecular weight (16318) suggests that it may have good bioavailability .
Result of Action
Indazole derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines . This suggests that this compound may also have antiproliferative effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzene ring at the C-5 position of indazole can significantly affect the compound’s antiproliferative activity . This suggests that the compound’s action, efficacy, and stability may be influenced by its chemical environment.
Análisis Bioquímico
Biochemical Properties
Indazole derivatives have been shown to interact with various enzymes and proteins
Cellular Effects
3-Methoxy-1H-indazol-6-amine has been shown to exhibit anti-proliferative activity against certain cancer cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown to exhibit potent anti-proliferative activity in certain cancer cell lines .
Propiedades
IUPAC Name |
3-methoxy-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLFSJXHGYDERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



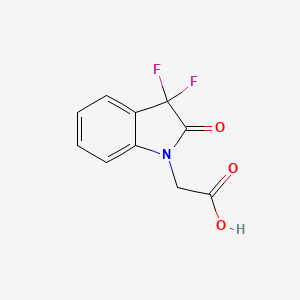
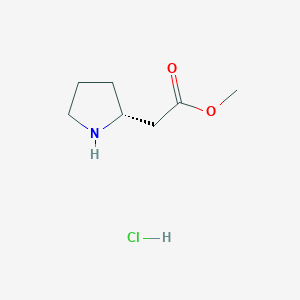
![2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid](/img/structure/B1429025.png)
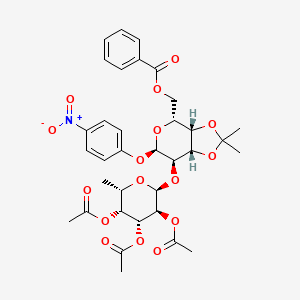
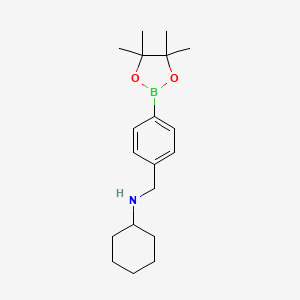
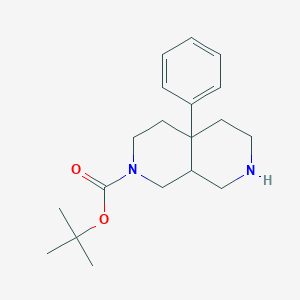
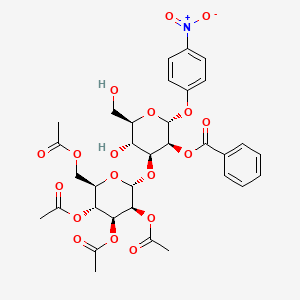
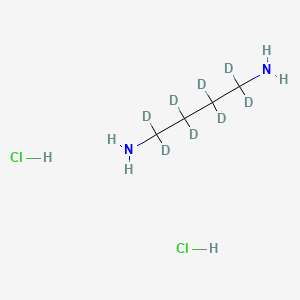
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)




